molecular formula C12H16ClN5 B2736429 2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride CAS No. 1172725-56-2

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride

Cat. No.: B2736429
CAS No.: 1172725-56-2
M. Wt: 265.75
InChI Key: JUISZUPZSDBAOF-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .


Synthesis Analysis

The synthesis of pyrimidine-5-carbonitrile derivatives involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The synthesized compounds were characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .


Molecular Structure Analysis

The molecular structure of pyrimidine-5-carbonitrile derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes various substituents, which can be varied to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine-5-carbonitrile derivatives are primarily related to their role as ATP mimicking tyrosine kinase inhibitors . These compounds interact with the epidermal growth factor receptor (EGFR), inhibiting its activity and thus exhibiting cytotoxic activities against various human tumor cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-5-carbonitrile derivatives can vary depending on the specific substituents present in the molecule. For example, the melting point, IR spectrum, and NMR data can provide information about the structure and properties of the compound .

Scientific Research Applications

Novel Compound Synthesis

Research has demonstrated the use of related pyrazolo[1,5-a]pyrimidine derivatives as precursors for synthesizing novel compounds. For example, the reaction of 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with phenyl isothiocyanate leads to the formation of novel thioanilide derivatives, which are then used to synthesize several novel polyheterocyclic compounds. This process highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in heterocyclic synthesis, providing a pathway to create new materials with potential applications in medicinal chemistry and material science (Metwally, Abdallah, & Almabrook, 2017).

Heterocyclic Compound Development

The compound also serves as a foundation for the development of heterocyclic compounds with enhanced properties. For instance, the utility of enaminonitriles in heterocyclic synthesis has been explored to synthesize new pyrazole, pyridine, and pyrimidine derivatives, underscoring the compound's importance in generating heterocycles that can have various biological and chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Synthesis of Antibacterial and Antiviral Compounds

Moreover, pyrazolo[1,5-a]pyrimidine derivatives have been utilized in synthesizing compounds with significant antibacterial and antiviral activities. This application is particularly crucial in the pharmaceutical industry, where there is a continuous search for new drugs to combat resistant strains of bacteria and viruses. For example, new pyrazolo and antibacterial pyrazolopyrimidine derivatives have been synthesized from 5-aminopyrazole-4-carbonitriles, demonstrating the role of these derivatives in creating compounds with potential therapeutic benefits (Rahmouni et al., 2014).

Mechanism of Action

The mechanism of action of pyrimidine-5-carbonitrile derivatives involves their role as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds inhibit the activity of EGFR, leading to cytotoxic effects against various human tumor cell lines . In particular, some compounds have been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells .

Future Directions

Pyrimidine-5-carbonitrile derivatives have shown promise as anticancer agents, particularly due to their ability to inhibit EGFR . Future research could focus on further optimizing these compounds to enhance their anticancer activity and reduce potential side effects . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of future research .

Properties

IUPAC Name

2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5.ClH/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13;/h6H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUISZUPZSDBAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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